molecular formula C6H15ClN2 B2710555 3-Methylpentanimidamide hydrochloride CAS No. 816469-56-4; 817552-66-2

3-Methylpentanimidamide hydrochloride

Cat. No.: B2710555
CAS No.: 816469-56-4; 817552-66-2
M. Wt: 150.65
InChI Key: VUZKXFWGCCBVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpentanimidamide hydrochloride is an amidine derivative characterized by a pentanimidamide backbone with a methyl substituent at the third carbon, forming a hydrochloride salt. Key properties include:

  • IUPAC Name: Methyl pentanimidate hydrochloride (synonym) .
  • Molecular Formula: C₆H₁₃N₂Cl (inferred from nomenclature and structural analogs).
  • Functional Groups: Amidino group (-C(=NH)-NH₂) protonated as a hydrochloride salt, methyl branch at C2.
  • Physical Properties: Calculated LogP (octanol-water partition coefficient) and polar surface area suggest moderate lipophilicity and solubility in polar solvents .

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly amidine derivatives used in drug discovery. Amidines are known for their bioactivity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-methylpentanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-3-5(2)4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKXFWGCCBVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002180
Record name 3-Methylpentanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817552-66-2
Record name 3-Methylpentanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs

3-(1-Adamantyl)-2-phenylpropanimidamide Hydrochloride
  • Molecular Formula : C₁₉H₂₆N₂·ClH (MW: 318.89 g/mol) .
  • Applications: Used in polyimide monomer synthesis, highlighting its role in polymer chemistry .
3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)
  • Molecular Formula : C₁₁H₂₀N·ClH (MW: 209.74 g/mol) .
  • Key Features : Adamantane backbone with a methylamine group; shares structural similarity to memantine, an NMDA receptor antagonist.
  • Applications : Pharmaceutical research for neurological disorders .
3-(Dimethylamino)propanamide Hydrochloride
  • Molecular Formula : C₅H₁₂N₂O·ClH (MW: 168.63 g/mol) .
  • Key Features: Amide and dimethylamino groups instead of amidine, altering hydrogen-bonding capacity.
  • Applications : Intermediate in peptide-mimetic drug synthesis .

Functional Group Comparison

Compound Functional Groups Hydrophilicity (Polar Surface Area) Key Applications
3-Methylpentanimidamide HCl Amidine, methyl branch Moderate (calculated ~50 Ų) Drug intermediates
Meta Amino Acetanilide HCl Acetanilide, aromatic amine High (amide and aromatic groups) Dye intermediates
Methyl Ammonium Chloride Simple primary amine salt Very high (ionic nature) Laboratory reagent

Key Observations :

  • Amidines (e.g., 3-Methylpentanimidamide) exhibit stronger basicity and hydrogen-bond donor capacity compared to amides or simple amines.
  • Bulky substituents (e.g., adamantyl in ) reduce solubility but enhance target specificity in drug design.

Pharmacological and Industrial Relevance

  • 3-Methylpentanimidamide HCl: Potential as a building block for bioactive molecules due to amidine’s ability to mimic guanidine groups in enzymes .
  • 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl: Fluorinated aromatic moiety increases metabolic stability, relevant in agrochemicals .
  • 3-(1-Adamantyl)-2-phenylpropanimidamide HCl : Demonstrated utility in high-performance polymer synthesis .

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